molecular formula C9H15Br B13299804 5-(Bromomethyl)spiro[3.4]octane

5-(Bromomethyl)spiro[3.4]octane

Cat. No.: B13299804
M. Wt: 203.12 g/mol
InChI Key: QEJUEQDZUNNIRI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)spiro[3.4]octane is a brominated spirocyclic compound characterized by a bicyclic framework where two rings (a 3-membered and a 4-membered ring) share a single spiro carbon atom. The bromomethyl (-CH₂Br) substituent at the 5-position introduces electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for cross-coupling chemistry.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

8-(bromomethyl)spiro[3.4]octane

InChI

InChI=1S/C9H15Br/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2

InChI Key

QEJUEQDZUNNIRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)spiro[3.4]octane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Azide Formation: Reaction with sodium azide yields 5-(azidomethyl)spiro[3.4]octane.

    Cyanide Substitution: Reaction with potassium cyanide produces 5-(cyanomethyl)spiro[3.4]octane.

    Methoxy Substitution: Reaction with sodium methoxide results in 5-(methoxymethyl)spiro[3.4]octane.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)spiro[3.4]octane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, spirocyclic compounds can interact with molecular targets such as enzymes, receptors, and DNA, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-Bromomethyl-5,8-dioxaspiro[3.4]octane
  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 193.04 g/mol
  • Key Features : Contains two oxygen atoms in the 5- and 8-positions, forming a 5,8-dioxaspiro framework. The ether linkages enhance polarity and may reduce ring strain compared to the parent compound. This structural modification could influence solubility and reactivity in nucleophilic substitutions .
5-(Bromomethyl)spiro[2.5]octane
  • Molecular Formula : C₉H₁₅Br
  • Molecular Weight : 203.04 g/mol
  • Key Features: Features a spiro[2.5]octane core (2-membered and 5-membered rings). Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 131.9 Ų) suggest distinct conformational behavior compared to spiro[3.4] systems .
6-Bromospiro[3.4]octane
  • Molecular Formula : C₈H₁₃Br
  • Molecular Weight : 189.09 g/mol
  • Key Features: Bromine is positioned at the 6-carbon instead of the 5-carbon.
2-Amino-5-Boc-5-aza-spiro[3.4]octane
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Features: Incorporates a Boc-protected amino group and a nitrogen atom in the spiro framework (aza-spiro). The amino group introduces hydrogen-bonding capability, making it suitable for medicinal chemistry applications, while the Boc group enhances stability during synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]⁺, Ų)
5-(Bromomethyl)spiro[3.4]octane C₈H₁₃Br 189.09 Bromomethyl at C5 N/A
5-(Bromomethyl)spiro[2.5]octane C₉H₁₅Br 203.04 Bromomethyl at C5 131.9
6-Bromospiro[3.4]octane C₈H₁₃Br 189.09 Bromine at C6 N/A
2-Bromomethyl-5,8-dioxaspiro[3.4]octane C₆H₉BrO₂ 193.04 Bromomethyl, two ether oxygens N/A

Biological Activity

5-(Bromomethyl)spiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates a bromomethyl group. This specific substitution enhances its reactivity and interaction with biological targets, particularly sigma receptors.

Sigma-1 Receptor Antagonism

One of the most notable biological activities of this compound is its role as a potent antagonist of the sigma-1 receptor (σ1R) . The sigma-1 receptor is implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood.

  • Mechanism of Action : The antagonistic action on σ1R has been shown to enhance the analgesic effects of morphine, suggesting that this compound can help alleviate morphine-induced tolerance to pain relief. This interaction indicates a potential for developing new pain management therapies that utilize this compound to improve opioid efficacy without increasing dosage .

Interaction with Biochemical Pathways

Research indicates that this compound influences several biochemical pathways related to pain signaling. The modulation of these pathways can lead to enhanced therapeutic outcomes in conditions involving chronic pain and other related disorders .

Case Studies

  • Pain Management : A study demonstrated that co-administration of this compound with morphine resulted in a statistically significant increase in pain relief compared to morphine alone. This suggests a synergistic effect that could be leveraged in clinical settings .
  • Neuroprotective Effects : Additional research has indicated potential neuroprotective properties associated with σ1R antagonism, which may be beneficial in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundσ1R antagonistEnhances morphine analgesia; modulates pain pathways
7-(Bromomethyl)-6-oxaspiro[3.4]octaneAntagonist of σ1R; potential antinociceptive effectsSimilar mechanisms enhancing opioid efficacy
6-Oxaspiro[3.4]octaneLess reactive; limited biological activityLacks halogen substituents; primarily used in synthesis

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions that allow for efficient production on both laboratory and industrial scales. The choice of solvents and reaction conditions is critical for optimizing yield and purity .

Potential Applications :

  • Pain Management Therapies : Due to its ability to enhance opioid effects.
  • Neuroprotective Drug Development : Targeting neurodegenerative diseases through σ1R modulation.

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